Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorobenzamido group, a methoxyphenyl carbamoyl group, and a methylthiophene carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorobenzamido Intermediate: The reaction begins with the acylation of 2-fluoroaniline using an appropriate acyl chloride to form the fluorobenzamido intermediate.
Introduction of the Methoxyphenyl Carbamoyl Group: The intermediate is then reacted with 3-methoxyphenyl isocyanate under controlled conditions to introduce the methoxyphenyl carbamoyl group.
Formation of the Methylthiophene Carboxylate: The final step involves the cyclization of the intermediate with ethyl 4-methylthiophene-3-carboxylate in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzamido group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorobenzamido and methoxyphenyl carbamoyl groups allows for specific interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(3-FLUOROBENZAMIDO)BENZOATE
- ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE
Uniqueness
ETHYL 2-(2-FLUOROBENZAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The combination of the fluorobenzamido, methoxyphenyl carbamoyl, and methylthiophene carboxylate groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H21FN2O5S |
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Molecular Weight |
456.5 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-14-8-7-9-15(12-14)30-3)32-22(18)26-20(27)16-10-5-6-11-17(16)24/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
XHOWJVXWYJXNQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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